molecular formula C15H13N3S B13899862 4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine

4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine

Cat. No.: B13899862
M. Wt: 267.4 g/mol
InChI Key: FKRYPWMGWKOREF-UHFFFAOYSA-N
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Description

4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a naphthalene group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halides and nucleophiles (e.g., Grignard reagents) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine is unique due to the presence of both the methylsulfanyl and naphthalene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

4-methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine

InChI

InChI=1S/C15H13N3S/c1-19-14-9-13(17-15(16)18-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H2,16,17,18)

InChI Key

FKRYPWMGWKOREF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1)C2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

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